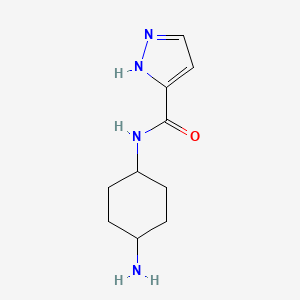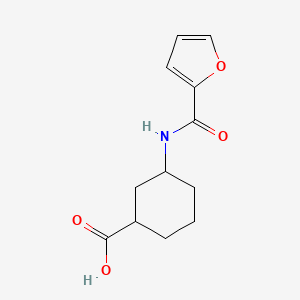
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide, also known as ACPD, is a small molecule compound that has been widely used in scientific research due to its unique biochemical and physiological effects.
Mechanism of Action
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide binds to the extracellular domain of mGluR1 and induces a conformational change that activates the receptor. This activation leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). This compound also activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to modulate synaptic transmission and plasticity in the central nervous system. This compound-induced activation of mGluR1 leads to the inhibition of presynaptic neurotransmitter release and the enhancement of postsynaptic responses. This modulation of synaptic transmission and plasticity has been implicated in various physiological and pathological conditions, such as pain, addiction, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for mGluR1, as well as its ability to cross the blood-brain barrier. However, this compound has several limitations, such as its short half-life and the potential for off-target effects. Additionally, this compound may not be suitable for in vivo experiments due to its poor solubility and stability.
Future Directions
For the use of N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide in scientific research include the development of more potent and selective mGluR1 agonists, as well as the investigation of the role of mGluR1 in various physiological and pathological conditions. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Synthesis Methods
The synthesis of N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-aminocyclohexanone with hydrazine, followed by the reaction of the resulting product with ethyl chloroformate. The final step involves the reaction of the intermediate product with ammonia to yield this compound. The purity of the final product can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research as a tool to study the function of glutamate receptors, specifically the metabotropic glutamate receptor subtype 1 (mGluR1). This compound acts as an agonist of mGluR1, which regulates synaptic transmission and plasticity in the central nervous system. This compound has also been used to study the role of mGluR1 in various physiological and pathological conditions, such as pain, addiction, and neurodegenerative diseases.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-7-1-3-8(4-2-7)13-10(15)9-5-6-12-14-9/h5-8H,1-4,11H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWRLBUELLQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)
![N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)


![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)

![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)

![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
